6-Fluoro-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95%
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Overview
Description
6-Fluoro-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% (6-FPSBA) is a synthetic organic compound with a broad range of applications in scientific research. It is a colorless solid that has a melting point of about 200 °C, and is soluble in water, ethanol, and acetonitrile. 6-FPSBA is a highly versatile compound, as it can be used in a variety of experiments and has been used in a variety of different research applications.
Scientific Research Applications
6-Fluoro-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% has been used in a variety of scientific research applications, including as a ligand for metal complexes, as a reagent for the synthesis of organic compounds, and as a substrate for enzymatic reactions. It has also been used in studies of the structure and reactivity of organometallic complexes, as well as in studies of the structure and reactivity of organic molecules.
Mechanism of Action
The mechanism of action of 6-Fluoro-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% is not fully understood. However, it is believed to act as a ligand for metal complexes, as well as a substrate for enzymatic reactions. In addition, it is thought to be involved in the formation of organometallic complexes, as well as the synthesis of organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Fluoro-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% have not been extensively studied. However, it has been reported to have some antioxidant activity, as well as some anti-inflammatory activity. It has also been reported to have some inhibitory activity against certain enzymes, such as acetylcholinesterase and trypsin.
Advantages and Limitations for Lab Experiments
The advantages of using 6-Fluoro-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% in laboratory experiments include its high purity, its low cost, and its versatility. It is also relatively easy to synthesize, and is stable under a variety of conditions. However, there are some limitations to using 6-Fluoro-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% in laboratory experiments. For example, it is a relatively new compound, and so its effects on living systems are not yet well understood. In addition, it is not very soluble in water, so it may not be suitable for aqueous solutions.
Future Directions
There are a number of potential future directions for research on 6-Fluoro-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95%. These include further studies into its biochemical and physiological effects, as well as its potential applications in drug discovery and development. In addition, further studies into its mechanism of action, as well as its potential for use in catalysis and synthesis, could also be explored. Finally, further studies into its potential for use in nanotechnology and materials science could also be explored.
Synthesis Methods
6-Fluoro-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% can be synthesized via a number of different methods, including the reaction of 4-(piperidin-1-ylsulfonyl)benzoic acid with 6-fluorobenzonitrile in the presence of a base catalyst. This method has been reported to yield 6-Fluoro-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% in high yields, with a purity of up to 95%.
properties
IUPAC Name |
2-fluoro-6-(4-piperidin-1-ylsulfonylphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO4S/c19-16-6-4-5-15(17(16)18(21)22)13-7-9-14(10-8-13)25(23,24)20-11-2-1-3-12-20/h4-10H,1-3,11-12H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRZOFBLNBVVSPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=C(C(=CC=C3)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60692384 |
Source
|
Record name | 3-Fluoro-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60692384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261917-27-4 |
Source
|
Record name | 3-Fluoro-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60692384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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